N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine
CAS No.: 956923-67-4
Cat. No.: VC7576575
Molecular Formula: C15H19N3O4
Molecular Weight: 305.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956923-67-4 |
|---|---|
| Molecular Formula | C15H19N3O4 |
| Molecular Weight | 305.334 |
| IUPAC Name | (2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C15H19N3O4/c1-9(14(20)21)16-15(22)17-6-10-5-11(8-17)12-3-2-4-13(19)18(12)7-10/h2-4,9-11H,5-8H2,1H3,(H,16,22)(H,20,21)/t9-,10-,11-/m0/s1 |
| Standard InChI Key | JAARVQDZUJVXQE-QRHSGQBVSA-N |
| SMILES | CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Introduction
IUPAC Name
N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a] diazocin-3(4H)-yl]carbonyl}-L-alanine
Molecular Formula
C13H16N4O4
Molecular Weight
296.29 g/mol
Key Structural Features
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The compound contains a bicyclic pyrido-diazocin core fused with a methano bridge.
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It includes a keto group (-C=O) at position 8 of the diazocin ring.
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A carbonyl group links the bicyclic structure to an L-alanine moiety.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions focusing on:
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Formation of the Pyrido-Diazocin Core: This step typically involves cyclization reactions using precursors such as substituted pyridines and diamines.
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Introduction of the Methano Bridge: A key step requiring careful control of stereochemistry to achieve the desired (1S,5R) configuration.
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Attachment of the Alanine Residue: This is achieved via amide bond formation using coupling agents like EDC or DCC.
Potential Applications
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The bicyclic structure suggests potential as a scaffold for drug design.
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The presence of L-alanine indicates bioavailability and potential metabolic pathways involving amino acid transporters.
Mechanistic Insights
The compound's structural features (e.g., hydrogen bonding sites and hydrophobic regions) suggest possible interactions with enzymes or receptors.
Spectroscopic Characterization
| Technique | Observations |
|---|---|
| NMR (¹H and ¹³C) | Signals for amide protons and keto groups |
| IR Spectroscopy | Strong absorption at ~1700 cm⁻¹ (C=O stretch) |
| Mass Spectrometry | Molecular ion peak at m/z 296 |
Crystallography
X-ray diffraction studies could confirm the stereochemistry and provide insights into intermolecular interactions.
Research Findings
Although specific experimental data on this compound is limited in the provided sources, similar structures have shown:
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Enzyme inhibition properties (e.g., proteases or oxidoreductases).
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Potential as intermediates in peptide-based drug development.
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